

Application Notes and Protocols for LDH Assay in Candidalysin-Induced Cell Lysis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Candidalysin, a cytolytic peptide toxin secreted by the human fungal pathogen Candida albicans, is a critical factor in epithelial damage and host immune activation during mucosal infections.[1] This 31-amino acid peptide directly damages host cell membranes by intercalating and forming pores, leading to cell lysis.[2][3] The lactate dehydrogenase (LDH) assay is a widely used method to quantify this candidalysin-induced cytotoxicity. LDH is a stable cytosolic enzyme that is released into the cell culture supernatant upon membrane damage.[4] Measuring the amount of released LDH provides a reliable and quantitative measure of cell lysis.

These application notes provide a detailed protocol for utilizing the LDH assay to measure cell lysis induced by candidalysin, summarize key quantitative data from relevant studies, and illustrate the associated signaling pathways and experimental workflow.

Data Presentation

The following tables summarize quantitative data from studies that have employed the LDH assay to measure candidalysin-induced cell lysis in various cell types.

Table 1: Candidalysin-Induced LDH Release in Epithelial Cells



Cell Line	Candidalysin Concentration (µM)	Incubation Time (hours)	Fold Change in LDH Release (relative to control)	Reference
A431 vaginal epithelial cells	1.5	24	~1.5	[5]
3	24	~2.5	[5]	_
15	24	~4.0	[5]	
70	24	~5.5	[5]	
TR146 oral epithelial cells	3	24	Significant increase	[6]
15	24	Significant increase	[6][7]	
70	24	Significant increase	[6][7]	

Table 2: Candidalysin-Induced LDH Release in Immune Cells



Cell Type	Candidalysin Concentration	Incubation Time (hours)	% Cytotoxicity (LDH Release)	Reference
Human Monocyte- Derived Macrophages (hMDMs)	Not specified (synthetic)	5	~40%	[8]
Murine Bone Marrow-Derived Macrophages (mBMDMs)	Not specified (synthetic)	5	~60%	[8]
Murine Bone Marrow-Derived Dendritic Cells (mBMDCs)	Not specified (synthetic)	4	~70%	[8]

Experimental Protocols

This section provides a detailed methodology for performing an LDH assay to quantify candidalysin-induced cell lysis. This protocol is a synthesis of methods described in the scientific literature and general guidelines from commercially available LDH assay kits.[9][10]

Materials:

- Target cells (e.g., epithelial cell lines like A431 or TR146, or primary immune cells)
- · Complete cell culture medium
- Serum-free cell culture medium
- Synthetic Candidalysin peptide
- 96-well flat-bottom tissue culture plates
- LDH cytotoxicity assay kit (e.g., from Promega, Sigma-Aldrich, Abcam)

Methodological & Application





- Microplate reader capable of measuring absorbance at 490 nm and a reference wavelength (e.g., 680 nm)
- Lysis buffer (often included in the LDH kit, or 10X Lysis Solution)[11]
- Sterile, nuclease-free water
- Phosphate-buffered saline (PBS)

Procedure:

- Cell Seeding:
 - Harvest and count target cells.
 - \circ Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 μ L of complete culture medium.
 - Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.
- Preparation of Controls and Test Samples:
 - Culture Medium Background Control: Add 100 μL of serum-free medium to at least three wells without cells. This will be used to determine the background LDH activity in the medium.[12]
 - \circ Spontaneous LDH Release Control (Untreated Cells): In at least three wells containing cells, add 100 μ L of serum-free medium. This measures the amount of LDH released from untreated cells.
 - Maximum LDH Release Control (Lysis Buffer): In at least three wells containing cells, add 10 μL of 10X Lysis Solution (or follow the kit manufacturer's instructions for the positive control). This determines the maximum amount of LDH that can be released from the cells.[12]
 - Test Samples: Prepare various concentrations of synthetic candidalysin (e.g., 1.5, 3, 15, 70 μM) in serum-free medium.[5] Add 100 μL of each concentration to triplicate wells



containing cells.

Incubation:

Incubate the plate for the desired time period (e.g., 4, 5, or 24 hours) at 37°C in a 5% CO₂ incubator.[5][8]

LDH Measurement:

- Following incubation, gently centrifuge the plate at 250 x g for 10 minutes to pellet the cells.
- \circ Carefully transfer 50 μ L of the supernatant from each well to a new, optically clear 96-well flat-bottom plate.[11]
- Prepare the LDH reaction mixture according to the manufacturer's instructions. This
 typically involves mixing a substrate, cofactor, and dye solution.
- $\circ~$ Add 50 μL of the LDH reaction mixture to each well of the new plate containing the supernatant.
- Incubate the plate at room temperature for 30 minutes, protected from light.
- Add 50 μL of stop solution (if required by the kit) to each well.[13]
- Measure the absorbance at 490 nm using a microplate reader. It is also recommended to measure a reference wavelength of 680 nm to subtract background absorbance.[13]

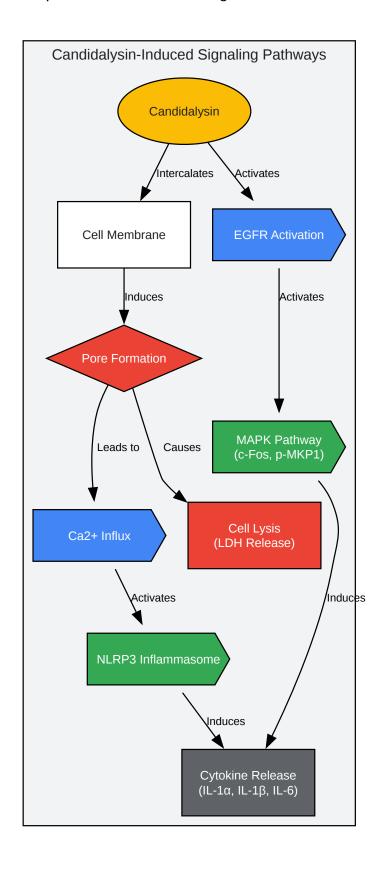
Data Analysis:

- Subtract the absorbance value of the culture medium background from all other absorbance values.
- Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 x
 (Experimental LDH Release Spontaneous LDH Release) / (Maximum LDH Release Spontaneous LDH Release)

Mandatory Visualizations



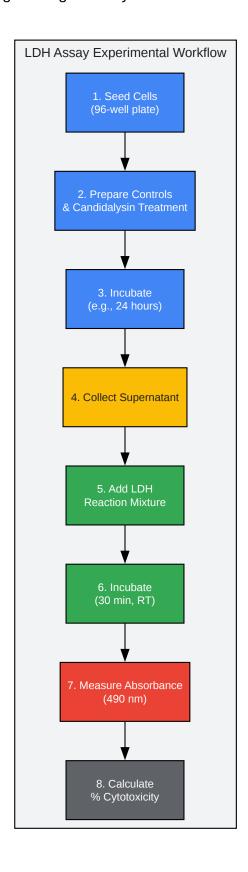
Signaling Pathways and Experimental Workflow Diagrams



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Caption: Candidalysin signaling leading to cell lysis and inflammation.



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Caption: Step-by-step workflow for the LDH cytotoxicity assay.

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